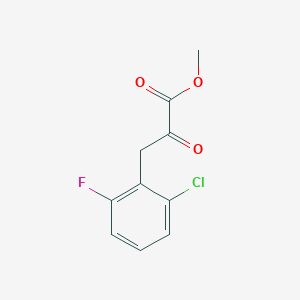

Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate

Description

Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate (molecular formula C₁₀H₈ClFO₃) is an ester derivative featuring a substituted phenyl ring at the β-position of a ketone group. Its structure includes a 2-chloro-6-fluorophenyl substituent, which imparts unique electronic and steric properties.

Properties

IUPAC Name |

methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJZLMZGLFSGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(2-chloro-6-fluorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Reduction: The carbonyl group can be reduced to an alcohol.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

Reduction: Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate.

Hydrolysis: 3-(2-chloro-6-fluorophenyl)-2-oxopropanoic acid.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table compares key structural and functional attributes of methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate with related compounds:

Key Observations:

- Substituent Effects : The 2-chloro-6-fluorophenyl group in the target compound and its analogs (e.g., Floxacillin) enhances lipophilicity and bioactivity, making these compounds suitable for drug design .

- Functional Group Diversity : While the target compound is a β-keto ester, acrylate derivatives (e.g., compound 4a in ) introduce additional reactivity for cyclization reactions, forming heterocyclic scaffolds like dihydroisoxazoles .

Pharmacological and Physicochemical Properties

- Lipophilicity: The 2-chloro-6-fluorophenyl group increases logP values compared to simpler esters like methyl 2-oxopropanoate, improving membrane permeability .

- Bioactivity : Floxacillin demonstrates that halogenated aryl groups synergize with β-lactam rings to target penicillin-binding proteins in bacteria .

- Antioxidant Activity: Methyl 2-oxopropanoate, found in Spondias cytherea, lacks the aryl substituents but retains radical-scavenging properties due to its keto-ester moiety .

Challenges and Discrepancies

- Nomenclature Ambiguity: refers to methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate (3-oxo vs.

- Limited Direct Data: The target compound’s specific applications require extrapolation from structurally related molecules.

Biological Activity

Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate is a synthetic organic compound with potential biological activities attributed to its unique structural features. This article delves into the compound's biological activities, synthesis, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is classified as an ester, featuring a methyl ester group linked to a 2-oxopropanoate moiety, which is further substituted with a 2-chloro-6-fluorophenyl group. Its molecular formula is , with a molecular weight of approximately 230.62 g/mol. The presence of halogen substituents (chlorine and fluorine) significantly influences its chemical reactivity and biological properties.

Research indicates that the biological activity of this compound may stem from its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents enhance its lipophilicity, potentially improving its binding affinity to target proteins.

Key Biological Activities:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.

- Receptor Binding: Its structural features suggest that it could bind to various receptors, modulating physiological responses.

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity:

A study examining the structure-activity relationship (SAR) of similar compounds found that modifications in the ester moiety significantly affected enzyme inhibition potency. For instance, variations in alkyl chain length and substitution patterns on the phenyl ring altered the inhibitory effects on metabolic enzymes . -

Metabolic Stability:

Research on related compounds demonstrated that the introduction of halogen atoms can improve metabolic stability while maintaining biological activity. This suggests that this compound may exhibit favorable pharmacokinetic properties .

Synthesis

The synthesis of this compound typically involves the esterification of 3-(2-chloro-6-fluorophenyl)-2-oxopropanoic acid with methanol, catalyzed by an acid such as sulfuric acid under reflux conditions. This method allows for high yields and purity of the final product.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Unique Features |

|---|---|

| Methyl 3-(2-chlorophenyl)-2-oxopropanoate | Contains only chlorine substituent on phenyl ring. |

| Methyl 3-(2-fluorophenyl)-2-oxopropanoate | Contains only fluorine substituent on phenyl ring. |

| Methyl 3-(2-bromophenyl)-2-oxopropanoate | Contains bromine substituent on phenyl ring. |

| This compound | Dual halogen substitution enhances stability and reactivity. |

This table highlights how the dual halogen substitutions in this compound may enhance its stability and interaction with biological targets compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.